molecular formula C11H9IN2O B12893089 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12893089
M. Wt: 312.11 g/mol
InChI Key: MHOCLPJSFDNNRQ-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is catalyzed by copper (I) or ruthenium (II) catalysts, which facilitate the formation of the isoxazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes and develop new derivatives with enhanced properties. The typical synthesis involves cycloaddition reactions of hydroximinoyl chlorides with iodinated terminal alkynes, leading to high yields of the desired product .

Research has indicated that 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates significant inhibitory activity against various pathogens, including Staphylococcus aureus. This suggests its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary investigations reveal that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involve modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, particularly in inhibiting the production of pro-inflammatory cytokines and enzymes like nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage models .

Medicinal Chemistry

In medicinal applications, this compound is being investigated for its potential therapeutic effects:

  • Pain Relief : Research suggests that the compound may exhibit analgesic effects through its interaction with specific molecular targets involved in pain pathways .
  • Therapeutic Development : Ongoing studies are focused on optimizing the compound for use in drug formulations aimed at treating infections and certain types of cancer.

Case Studies

Study Focus Findings
Antimicrobial EfficacyDemonstrated significant inhibitory activity against Staphylococcus aureus with comparable MIC values to antibiotics.
Anticancer EfficacyInduced apoptosis in MCF-7 and HeLa cell lines; IC50 values ranged from 10 to 30 µM indicating moderate to high activity.
Anti-inflammatory ActivityInhibited production of NO and COX-2 in LPS-stimulated RAW 264.7 macrophages, suggesting a promising anti-inflammatory mechanism.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • 3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • 3-(3-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Uniqueness

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .

Biological Activity

3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS No. 603067-43-2) is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. The compound exhibits a unique molecular formula of C11_{11}H9_9I N2_2O and a molecular weight of 312.11 g/mol. This article explores its biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

The compound's structure includes a pyrrolo[3,2-d]isoxazole core, which is known for its diverse pharmacological properties. The presence of the iodine atom in the phenyl group may enhance its biological activity through mechanisms such as increased lipophilicity or modulation of receptor interactions.

PropertyValue
Molecular FormulaC11_{11}H9_9I N2_2O
Molecular Weight312.11 g/mol
CAS Number603067-43-2

Antitumor Activity

Research has indicated that derivatives of pyrrolo[3,2-d]isoxazole exhibit significant antitumor effects. In a study evaluating various compounds against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, certain isoxazole derivatives showed promising cytotoxicity. Specifically, compounds similar to this compound demonstrated IC50_{50} values that suggest strong antitumor potential when compared to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies revealed that related compounds exhibited activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. These studies employed the Minimum Inhibitory Concentration (MIC) method to quantify the efficacy of the compounds .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Enterococcus faecalis50

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial activities, preliminary investigations suggest that pyrrolo[3,2-d]isoxazoles may possess anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study conducted on various pyrrolo[3,2-d]isoxazole derivatives revealed that certain modifications to the core structure significantly enhanced cytotoxicity against HCT-116 cells. The most active derivatives had IC50_{50} values ranging from 10 to 20 µM, demonstrating their potential as lead compounds for further development .
  • Antibacterial Screening :
    Another investigation focused on the antibacterial properties of related isoxazole compounds found that several derivatives exhibited notable activity against Gram-positive bacteria. This study highlighted the importance of structural variations in enhancing antibacterial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare fused pyrrolo-isoxazole derivatives like 3-(3-iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole?

The synthesis often involves intramolecular nitrile oxide-alkyne cycloaddition (INOC). For example, in analogous compounds, a nitro compound (e.g., 3-methyl-1-nitrobutan-2-yl acetate) reacts with an alkyne-containing precursor (e.g., 4-chloro-N-(prop-2-ynyl)aniline) in the presence of a base like K2_2CO3_3 in THF. Cyclization is achieved under mild conditions (25°C, 12 hours), followed by purification via column chromatography (hexane/EtOAc). This method yields bicyclic isoxazoles with moderate efficiency (~25%) .

Q. How is X-ray crystallography utilized to characterize the structural geometry of pyrrolo-isoxazole derivatives?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 200 K) provides precise bond lengths, angles, and dihedral angles. For example, in related compounds, SCXRD revealed an 8-membered bicyclic core with a dihedral angle of 25.0° between the fused ring and substituent phenyl groups. Hydrogen-bonding interactions (e.g., C–H···π) and molecular stacking along crystallographic axes (e.g., the b-axis) are critical for stability .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Screen for enzyme inhibition (e.g., glutathione reductase (GR) or glutathione S-transferase (GST)) using purified human enzymes. Measure IC50_{50} and inhibition type (competitive/non-competitive) via kinetic assays with varying substrate concentrations. For instance, 3-(4-bromophenyl)isoxazole showed competitive inhibition of GST (IC50_{50} = 0.099 mM), while 3-(4-chlorophenyl)isoxazole exhibited uncompetitive inhibition, highlighting substituent-dependent effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the interaction of this compound with biological targets?

Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential surfaces. For docking (e.g., AutoDock Vina), align the compound with active sites of target enzymes (e.g., CYP51 in antifungal studies). Focus on substituent interactions: the iodine atom in 3-iodophenyl may form halogen bonds with His310 or other residues, as seen in γ-lactam derivatives targeting CYP51 .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., varying IC50_{50}50​ values for structurally similar analogs)?

Perform structure-activity relationship (SAR) analysis with halogen-substituted analogs. For example, replacing chlorine with bromine in 3-(4-halophenyl)isoxazole doubled GST inhibition due to enhanced hydrophobic interactions. Validate via isothermal titration calorimetry (ITC) to measure binding affinities and thermodynamic parameters .

Q. How can synthetic routes be optimized to improve yield and regioselectivity for pyrrolo-isoxazole derivatives?

Modify reaction conditions:

  • Use microwave-assisted synthesis to reduce cyclization time.
  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.
  • Screen solvents (e.g., DMF vs. THF) and bases (e.g., DBU vs. K2_2CO3_3) to enhance regioselectivity, as seen in nitrile oxide-alkyne cycloadditions .

Q. What crystallographic parameters indicate potential stability or reactivity of the compound?

Analyze thermal displacement parameters (ADPs) from SCXRD data. High ADPs in the iodophenyl group suggest flexibility, which may influence binding to rigid enzyme pockets. Additionally, short intermolecular contacts (e.g., C–H···O < 3.0 Å) indicate crystal packing stability, critical for formulation studies .

Q. Methodological Notes

  • Contradiction Management : When conflicting bioactivity data arise (e.g., uncompetitive vs. competitive inhibition), use enzyme kinetics (Lineweaver-Burk plots) and mutagenesis to identify binding sites .
  • Advanced Characterization : Combine SCXRD with Hirshfeld surface analysis to map intermolecular interactions and predict solubility .

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

3-(3-iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H9IN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2

InChI Key

MHOCLPJSFDNNRQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC(=CC=C3)I

Origin of Product

United States

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